11-A-Hydroxy canrenone methyl ester
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Overview
Description
11-A-Hydroxy canrenone methyl ester is an organic compound with the molecular formula C24H32O6 and a molecular weight of 416.51 g/mol . It is a white to off-white solid that is slightly soluble in chloroform, dimethyl sulfoxide, and methanol . This compound is primarily used as an intermediate in the synthesis of eplerenone, a cardiovascular drug .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-A-Hydroxy canrenone methyl ester can be synthesized from pregn-4-ene-7,21-dicarboxylic acid, 11,17-dihydroxy-3-oxo-, γ-lactone, (7α,11α,17α)- and iodomethane . The reaction involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 11-A-Hydroxy canrenone methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed:
Oxidation: Formation of 11-keto canrenone methyl ester.
Reduction: Formation of 11-A-Hydroxy canrenone alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
11-A-Hydroxy canrenone methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 11-A-Hydroxy canrenone methyl ester is primarily related to its role as an intermediate in the synthesis of eplerenone. Eplerenone acts as an aldosterone antagonist, binding to mineralocorticoid receptors and inhibiting the effects of aldosterone. This leads to a decrease in sodium reabsorption and an increase in potassium retention, which helps to lower blood pressure and reduce the risk of cardiovascular events .
Comparison with Similar Compounds
Canrenone: Another intermediate in the synthesis of eplerenone, but lacks the hydroxyl group at the 11-position.
Eplerenone: The final product in the synthesis pathway, used as a cardiovascular drug.
Spironolactone: A similar aldosterone antagonist but with a different chemical structure.
Uniqueness: 11-A-Hydroxy canrenone methyl ester is unique due to its specific hydroxylation at the 11-position, which is crucial for the synthesis of eplerenone. This hydroxyl group plays a significant role in the biological activity and pharmacokinetics of the final drug product .
Properties
IUPAC Name |
methyl 11-hydroxy-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O6/c1-22-7-4-14(25)10-13(22)11-15(21(28)29-3)19-16-5-8-24(9-6-18(27)30-24)23(16,2)12-17(26)20(19)22/h10,15-17,19-20,26H,4-9,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDNRZOTRVTMRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CC(C3C2C(CC4(C3CCC45CCC(=O)O5)C)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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